Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate
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Description
Methyl 4-methyl-2-oxo-2,5-dihydrofuran-3-carboxylate, also known as MMDFC, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a cyclic ester that is commonly used as a building block in the synthesis of various organic compounds.
Scientific Research Applications
It has been used in the synthesis of functionalized furan derivatives, particularly in the generation of methyl tetrahydrofuran-3-carboxylates and their oxo analogues through processes involving deprotonation, addition, and ring cleavage (Brückner & Reissig, 1985).
Research on methanolysis and hydrolysis of derivatives of methyl dihydrofuran carboxylates has been conducted, providing insight into the reaction mechanisms and product formation in the presence of various reagents (Lolya & Venter, 1977).
The compound has played a role in the synthesis of natural alkaloids like isomaculosidine, illustrating its utility in complex organic syntheses (Lin, Shieh, & Kuo, 1987).
It has applications in analytical chemistry, such as in the development of internal standards for chromatographic analysis, demonstrating its utility in enhancing analytical methods (Llovera, Balcells, Torres, & Canela, 2005).
The compound has been used in palladium iodide-catalyzed oxidative carbonylation of diol derivatives, a method that highlights its role in facilitating complex organic reactions (Gabriele et al., 2012).
It has also been involved in the regioselective synthesis of substituted 2-aminofurans, showcasing its versatility in creating specialized organic compounds (Huynh et al., 2014).
properties
IUPAC Name |
methyl 3-methyl-5-oxo-2H-furan-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-3-11-7(9)5(4)6(8)10-2/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKFVYZUCHXZJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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